Fmoc-Val-OH-15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

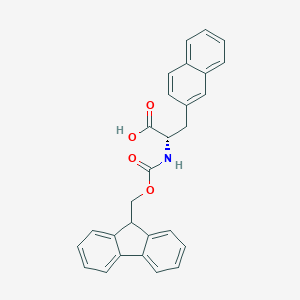

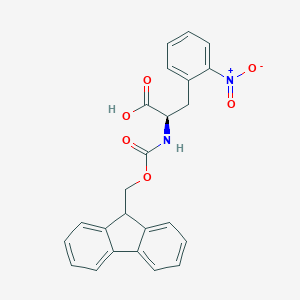

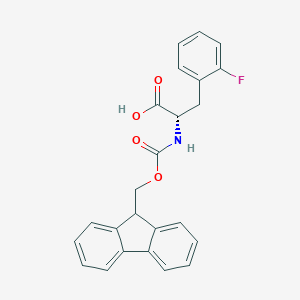

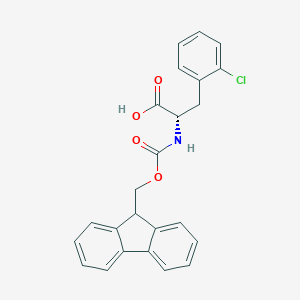

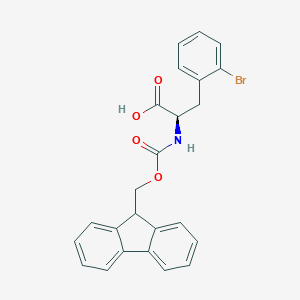

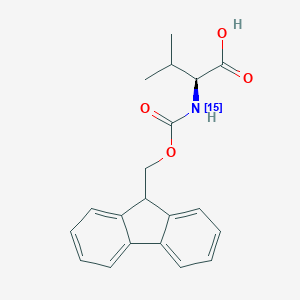

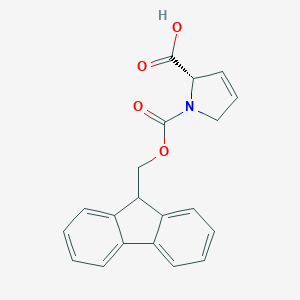

Fmoc-Val-OH-15N is an amino acid derivative that is widely used in the synthesis of peptides, proteins and other biomolecules. It is a fluorinated derivative of the amino acid valine, and is labeled with 15N isotope. Fmoc-Val-OH-15N is a key reagent in the synthesis of peptides, proteins and other biomolecules, and is often used as a tracer in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Val-OH-15N is a versatile reagent used in Fmoc Solid-phase peptide synthesis . This method is a common approach for the production of peptides, which are compounds consisting of amino acids linked via amide bonds. The Fmoc group (9-Fluorenylmethoxycarbonyl) is a protective group used in the synthesis of these peptides .

Isotope Labeling

Fmoc-Val-OH-15N is used in isotope labeling, a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell . The isotope of nitrogen-15 (^15N) is a stable, non-radioactive isotope that is useful in various fields such as biochemistry, metabolism, and protein interactions .

NMR Spectroscopy

Fmoc-Val-OH-15N is suitable for bio NMR applications . Nuclear Magnetic Resonance (NMR) spectroscopy is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

Study of Protein Structure

Fmoc-Val-OH-15N can be used in the study of protein structure . By incorporating ^15N into peptides, researchers can use various spectroscopic techniques, including NMR, to gain insight into the structure and dynamics of proteins .

Metabolic Studies

Fmoc-Val-OH-15N can be used in metabolic studies . The ^15N label allows for the tracking of the metabolic pathways of valine, an essential amino acid, in biological systems .

Drug Development

Fmoc-Val-OH-15N can be used in drug development . The ^15N label can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs that include the valine moiety .

Mecanismo De Acción

Target of Action

Fmoc-Val-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides where it serves as a protective group for the amino acid valine during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-Val-OH-15N acts as a protective group during peptide synthesis . It prevents unwanted side reactions by temporarily blocking the reactive sites of the amino acid valine . The Fmoc group is removed by a base, usually piperidine, once the desired peptide bond is formed .

Biochemical Pathways

Fmoc-Val-OH-15N is involved in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the synthesis process. After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added to the chain .

Result of Action

The incorporation of Fmoc-Val-OH-15N into a peptide allows for the precise assembly of amino acids in a specific sequence . This is crucial in the synthesis of peptides with defined structures and functions. The use of Fmoc-Val-OH-15N thus contributes to the creation of peptides for various applications, including therapeutic, diagnostic, and research purposes.

Action Environment

The action of Fmoc-Val-OH-15N is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc protection and deprotection . Proper storage conditions are also important to maintain the stability and efficacy of Fmoc-Val-OH-15N .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-STBUMTBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583869 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-OH-15N | |

CAS RN |

125700-35-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

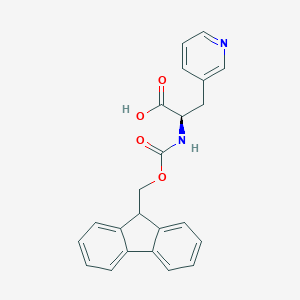

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)